molecular formula C15H13N3O2 B14436153 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline CAS No. 77242-44-5

1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline

Cat. No.: B14436153
CAS No.: 77242-44-5
M. Wt: 267.28 g/mol
InChI Key: YWNGYHIQQHWFJD-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline is a nitrogen-containing heterocyclic compound based on a five-membered dihydropyrazole ring, a privileged scaffold in medicinal and materials chemistry . This specific 1,3-diaryl-2-pyrazoline derivative is of significant research interest due to the electron-withdrawing nitro group on the phenyl ring at the 3-position, which can profoundly influence its electronic properties and biological activity. Pyrazoline derivatives are extensively investigated for their strong fluorescent properties, making them valuable building blocks in developing organic light-emitting diodes (OLEDs) and fluorescent sensors for metal ions and biological imaging . The structural framework is a stable fragment in bioactive molecules, and similar compounds demonstrate a broad spectrum of potential biological activities, including antioxidant, antimicrobial, antidepressant, and anticancer effects . The compound serves as a key synthetic intermediate for further functionalization and synthesis of more complex heterocyclic systems relevant to pharmaceutical and material science research . The synthesis of such pyrazoline derivatives can be optimized using various methods, including conventional heating, microwave irradiation, ultrasonic irradiation, and grinding techniques, with greener methods often offering advantages in yield and reaction time . Researchers utilize this compound strictly for laboratory research applications. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77242-44-5

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

5-(2-nitrophenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C15H13N3O2/c19-18(20)15-9-5-4-8-13(15)14-10-11-17(16-14)12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

YWNGYHIQQHWFJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Spectroscopic and Crystallographic Characterization of 1 Phenyl 3 2 Nitrophenyl 2 Pyrazoline

X-ray Single Crystal Diffraction for Solid-State Molecular Architecture

Elucidation of Molecular Conformation and Torsion Angles

Specific data on the torsion angles and the resulting molecular conformation for 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline are not available in published crystallographic studies.

Analysis of Intermolecular Interactions and Crystal Packing

Without crystal structure data, an analysis of the intermolecular interactions (such as hydrogen bonds or π-π stacking) and the crystal packing arrangement for this compound cannot be performed.

Computational and Quantum Chemical Investigations of 1 Phenyl 3 2 Nitrophenyl 2 Pyrazoline

Density Functional Theory (DFT) for Geometric and Electronic Structures

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of the geometric and electronic structures of molecules. By approximating the many-electron Schrödinger equation, DFT provides a feasible yet rigorous approach to determining molecular properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The pyrazoline ring is expected to adopt a non-planar, envelope-like conformation. The phenyl group at the N1 position and the 2-nitrophenyl group at the C3 position will have specific spatial orientations relative to the pyrazoline ring. Due to steric hindrance from the ortho-nitro group, the 2-nitrophenyl ring is likely to be significantly twisted out of the plane of the pyrazoline ring. This twisting is a key feature of its conformational analysis. The bond lengths and angles within the pyrazoline ring and the attached aromatic rings would be consistent with standard values for similar heterocyclic compounds, showing partial double bond character in the N-N-C=N linkage.

Table 1: Predicted Optimized Geometric Parameters for this compound

Parameter Predicted Value Range
Bond Lengths (Å)
N1-N2 1.38 - 1.42
N2-C3 1.28 - 1.32
C3-C4 1.50 - 1.54
C4-C5 1.52 - 1.56
N1-C5 1.46 - 1.50
C-NO₂ 1.45 - 1.49
**Bond Angles (°) **
C5-N1-N2 110 - 114
N1-N2-C3 112 - 116
N2-C3-C4 120 - 124
Dihedral Angles (°)
Pyrazoline Ring Puckered Conformation

Note: These are predicted values based on general chemical principles and data from similar structures. Actual DFT-calculated values would be more precise.

Natural Population Analysis is used to calculate the distribution of electron density among the atoms in a molecule, providing insights into its polarity and reactive sites. In this compound, the nitrogen atoms in the pyrazoline ring are expected to have negative partial charges, making them nucleophilic centers. The oxygen atoms of the nitro group will also carry significant negative charges due to their high electronegativity.

Conversely, the carbon atom attached to the nitro group and the carbon atoms of the pyrazoline ring bonded to nitrogen atoms will exhibit positive partial charges. This distribution of charges is critical for understanding the molecule's intermolecular interactions and its reactivity towards electrophiles and nucleophiles. The strong electron-withdrawing nature of the 2-nitrophenyl group is expected to influence the charge distribution across the entire molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful method for studying the behavior of molecules in their electronic excited states. It is commonly used to predict and interpret UV-Visible absorption spectra, which arise from the promotion of electrons from lower to higher energy molecular orbitals upon absorption of light.

The electronic absorption spectrum of this compound is predicted to show characteristic absorption bands in the UV-Visible region. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the intensity of these bands (oscillator strength). Typically, pyrazoline derivatives exhibit strong absorption bands due to electronic transitions within the conjugated π-system formed by the aromatic rings and the pyrazoline core. The presence of the nitro group, a strong chromophore, is expected to cause a red-shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted analogs.

The absorption bands in the UV-Vis spectrum correspond to specific electronic transitions. For this compound, two main types of transitions are expected:

π→π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and intensity and are associated with the conjugated systems of the phenyl and nitrophenyl rings.

n→π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (lone pair), such as those on the nitrogen atoms of the pyrazoline ring or the oxygen atoms of the nitro group, to a π* antibonding orbital. These transitions are generally lower in energy and intensity compared to π→π* transitions.

Analysis of these transitions helps in understanding the photophysical properties of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the phenyl-pyrazoline moiety, which is the more electron-rich part of the molecule. The LUMO, on the other hand, is predicted to be predominantly located on the electron-deficient 2-nitrophenyl group, owing to the strong electron-withdrawing nature of the nitro substituent.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. The presence of the nitro group is expected to lower the LUMO energy significantly, resulting in a relatively small HOMO-LUMO gap for this molecule. This small energy gap would be consistent with the molecule absorbing light in the visible or near-UV region.

Table 2: Predicted Frontier Molecular Orbital Properties

Property Predicted Description
HOMO Localized on the 1-phenyl-2-pyrazoline system.
LUMO Localized on the 2-nitrophenyl moiety.

| HOMO-LUMO Gap | Relatively small, indicating high reactivity and potential for visible light absorption. |

Note: The specific energy values in electron volts (eV) would require explicit DFT calculations.

Theoretical Studies of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of pyrazoline derivatives, particularly those with donor-acceptor (D-π-A) architectures like this compound, have revealed their significant potential for applications in optoelectronics. The structure of this compound, featuring an electron-donating phenyl group at the N1 position and a potent electron-withdrawing nitrophenyl group at the C3 position, connected through the pyrazoline π-bridge, is conducive to substantial NLO responses.

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the parameters that govern second-order optical nonlinearity. These parameters include the dipole moment (μ), the average linear polarizability (<α>), and most importantly, the first hyperpolarizability (β_tot_). Large values of β_tot_ are indicative of a strong NLO response.

For pyrazoline-based scaffolds, it has been demonstrated that the strategic placement of electron-donating and electron-withdrawing groups is crucial for enhancing NLO properties. The N1-phenyl group acts as the donor, and the C3-nitrophenyl group serves as the acceptor. The intervening pyrazoline ring facilitates the intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, which is the fundamental mechanism for second-order NLO activity. researchgate.net

Computational analyses on similar pyrazoline derivatives have shown that modifications to the donor and acceptor groups can significantly tune the NLO response. For instance, a computational study on various pyrazoline derivatives revealed that a compound featuring a strong acceptor group exhibited the highest nonlinearity, with a calculated total first hyperpolarizability (β_tot_) of 2.57 x 10⁻²⁷ a.u. and a total dipole moment (μ_tot_) of 19.4 D. researchgate.net These findings underscore the potential of this compound, which possesses a strong nitro acceptor group, as a proficient NLO material. researchgate.netnih.gov

Table 1: Representative Calculated NLO Properties for a Pyrazoline Derivative with a Strong Acceptor Group Note: The following data is representative of pyrazoline derivatives with strong acceptor groups and is intended to illustrate the scale of NLO properties.

ParameterCalculated ValueUnit
Total Dipole Moment (μ_tot_)19.4D
Average Polarizability (<α>)1.78 x 10⁻²²a.u.
Total First Hyperpolarizability (β_tot_)2.57 x 10⁻²⁷a.u.
Total Second Hyperpolarizability (γ_tot_)3.13 x 10⁻³²a.u.

Mechanistic Insights into Photophysical Processes

The photophysical behavior of this compound is governed by complex intramolecular processes that occur following the absorption of light. These processes, including energy and charge transfer, are dictated by the molecule's electronic structure and are sensitive to its environment.

Intramolecular energy transfer (IET) becomes a significant photophysical pathway when a molecule contains two or more distinct chromophoric units. In such systems, excitation energy absorbed by one moiety (the donor) can be non-radiatively transferred to another (the acceptor).

A study on a closely related compound, 5-(9-anthryl)-3-(4-nitrophenyl)-1-phenyl-2-pyrazoline (ANPP), provides a clear model for this process. researchgate.net In ANPP, the anthryl group and the nitrophenyl-pyrazoline group act as separate chromophores. The absorption spectrum of ANPP is a superposition of the absorptions of the anthryl moiety (around 325–400 nm) and the 3-(4-nitrophenyl)-1-phenyl-2-pyrazoline moiety (peaked at 420 nm). researchgate.net

Upon selective excitation of the anthryl moiety at 365 nm, fluorescence is observed from both the anthryl and the pyrazoline parts of the molecule. This observation is direct evidence of a photo-induced intramolecular energy transfer from the excited anthryl donor to the pyrazoline acceptor. This IET process competes with the intrinsic fluorescence of the anthryl group and the intramolecular charge transfer within the pyrazoline core. researchgate.net

Pyrazoline derivatives are classic examples of intramolecular charge transfer (ICT) compounds. nih.gov The ICT process is central to their fluorescence and NLO properties. The key pathway for charge transfer in the excited state involves the pyrazoline ring's specific atomic arrangement. rsc.org

The generally accepted mechanism involves a conjugate charge transfer from the lone pair of electrons on the nitrogen atom at the 1-position (N1) to the carbon atom at the 3-position (C3), mediated by the nitrogen at the 2-position (N2). researchgate.netrsc.org In this compound, the electron-donating phenyl group attached to N1 enhances the electron density on this nitrogen, initiating the charge transfer. The powerful electron-withdrawing effect of the nitro group on the C3-phenyl ring acts as the terminus for this charge transfer.

Quantum chemical calculations support this mechanism by visualizing the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org Typically, the HOMO is localized on the N1-phenyl part of the molecule, while the LUMO is concentrated on the C3-nitrophenyl moiety. The electronic transition from the ground state to the excited state (HOMO→LUMO excitation) effectively moves electron density from the donor end to the acceptor end of the molecule, constituting the ICT process. rsc.org This charge separation in the excited state makes the molecule more polar than in its ground state.

The significant change in dipole moment between the ground and the ICT excited state results in pronounced solvatochromism, where the absorption and, more dramatically, the emission spectra are sensitive to the polarity of the solvent. rsc.orgresearchgate.net

As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the less polar ground state. This differential stabilization leads to a larger energy gap for absorption (slight blue-shift or minor red-shift) and a smaller energy gap for emission (significant red-shift in fluorescence). Consequently, the Stokes shift—the difference between the absorption and emission maxima—increases substantially with solvent polarity. elsevierpure.comresearchgate.net

For example, in studies of similar nitrophenyl-substituted pyrazolines, a large red shift in the fluorescence emission is observed when moving from a non-polar solvent like cyclohexane (B81311) to a polar solvent like dimethylformamide (DMF). nih.gov This behavior is a hallmark of an ICT process. nih.gov The analysis of absorption and emission data in various solvents allows for the calculation of the change in dipole moment upon excitation using equations like the Lippert-Mataga plot, providing quantitative insight into the charge transfer character. researchgate.net

Table 2: Representative Solvatochromic Data for a Nitrophenyl-Substituted Pyrazoline Note: This data is illustrative of the solvatochromic shifts observed for pyrazolines with similar electronic properties.

SolventPolarity (ET(30))λ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)
Hexane31.03403893450
Toluene33.93454104500
Tetrahydrofuran (THF)37.43454355890
Dimethylformamide (DMF)43.83465108000

Molecular Modeling and Docking for Biological Activity Prediction

Molecular modeling and docking are powerful in silico tools used to predict and rationalize the biological activities of compounds like this compound. These computational techniques simulate the interaction between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein, to estimate the binding affinity and identify key binding modes. Pyrazoline derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antidepressant effects, which have been extensively explored through docking studies. researchgate.netnih.govnih.gov

For instance, in the context of anti-inflammatory activity, pyrazoline derivatives have been docked into the active site of cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.govuomustansiriyah.edu.iq Molecular docking experiments can reveal how the pyrazoline scaffold and its substituents form interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues in the enzyme's active site, explaining their inhibitory activity. nih.gov

Similarly, the anticancer potential of pyrazolines has been investigated by docking them against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). One study showed that a potent pyrazoline derivative achieved a binding affinity (-9.5 kcal/mol) comparable to the standard drug sunitinib (B231) (-9.9 kcal/mol), indicating strong binding at the ATP-binding site of the kinase. nih.gov

For antidepressant activity, a primary target is Monoamine Oxidase A (MAO-A). Docking studies of pyrazoline analogs into the MAO-A active site have been performed to predict their inhibitory potential. researchgate.netnih.gov These simulations help identify crucial interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and surrounding residues, providing a structural basis for the observed biological activity. researchgate.net

Table 3: Examples of Molecular Docking Studies on Pyrazoline Derivatives for Biological Activity Prediction

Biological TargetTherapeutic AreaExample Docking Score (kcal/mol)Key Interactions Observed
Monoamine Oxidase A (MAO-A)Antidepressant-7.5 to -8.5Hydrogen bonding, Hydrophobic interactions with FAD cofactor and aromatic cage residues.
Cyclooxygenase-2 (COX-2)Anti-inflammatory-8.0 to -9.5Hydrogen bonds with Ser530 and Tyr385, π-π stacking with Arg120.
VEGFR-2 KinaseAnticancer-9.5Hydrogen bonds with Cys919 and Asp1046 in the ATP-binding site.
Phosphatidylinositol 3-kinase (PI3K)Anticancer-7.85Interactions with Val851 in the hinge region of the kinase. rjraap.com

Ligand-Receptor Interaction Analysis (e.g., ERα, CaCYP51, Urease, α-Glucosidase, 15-LOX)

The therapeutic potential of pyrazoline derivatives has been explored through computational studies that investigate their interactions with various biological targets. These in silico analyses, including molecular docking and molecular dynamics simulations, provide insights into the binding affinities and modes of interaction between the ligands and the active sites of proteins.

Estrogen Receptor α (ERα):

Molecular docking studies on pyrazoline benzenesulfonamide (B165840) derivatives have identified them as promising agents against Estrogen Receptor α (ERα), a key target in breast cancer therapy. mdpi.com These studies have revealed that the binding energy (ΔG) for these compounds with ERα can range from -11.21 to -8.67 kcal/mol, indicating stable ligand-receptor complexes. mdpi.com Key amino acid residues within the ERα active site that are crucial for these interactions include ARG394, GLU353, and LEU387, with which hydrogen bonds are formed. mdpi.com One-pot synthesis and molecular docking studies of other pyrazoline derivatives have also shown significant binding affinities for ERα, with binding free energies such as -9.74 and -9.29 kcal/mol. fip.org

Urease:

Pyrazoline derivatives have been investigated as inhibitors of urease, a metalloenzyme implicated in infections caused by Helicobacter pylori. Molecular docking studies have been employed to understand the inhibitory mechanism of these compounds. researchgate.net These in silico analyses help in elucidating the interactions between the pyrazoline scaffold and the amino acid residues in the active site of the urease enzyme.

α-Glucosidase:

Computational studies have also explored the potential of pyrazoline derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes. Molecular docking analyses have been used to predict the binding poses of these compounds within the active site of α-glucosidase. researchgate.net These studies help in understanding the key interactions that contribute to the inhibitory activity of pyrazoline derivatives against this enzyme.

15-Lipoxygenase (15-LOX):

The interaction of pyrazoline derivatives with 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory processes, has been a subject of computational research. Quantitative Structure-Activity Relationship (QSAR) modeling has been utilized to understand the structural requirements for 15-LOX inhibition by various heterocyclic compounds, including pyrazolines. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the 15-LOX active site. For instance, a competitive inhibition mechanism has been suggested for some pyrazole (B372694) derivatives, with interactions involving key residues like Arg403. nih.gov

While specific docking studies for this compound with CaCYP51 were not found in the reviewed literature, the general applicability of pyrazoline scaffolds as enzyme inhibitors suggests their potential for interaction with this target as well. Further computational investigations would be necessary to elucidate the specific binding modes and affinities.

Prediction of Pharmacophore Features and Structure-Activity Relationship (SAR)

Pharmacophore modeling and the analysis of Structure-Activity Relationships (SAR) are essential computational tools in drug discovery that help in identifying the key structural features required for a molecule's biological activity.

For pyrazoline derivatives, pharmacophore models have been developed to understand their inhibitory activity against various targets. A pharmacophore model typically consists of a set of steric and electronic features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are considered essential for optimal ligand-receptor binding. frontiersin.org

Structure-Activity Relationship (SAR) of Pyrazoline Derivatives:

The biological activity of pyrazoline derivatives is significantly influenced by the nature and position of substituents on their phenyl rings.

ERα Inhibition: In the context of ERα inhibition, the presence of specific functional groups on the pyrazoline scaffold can modulate the binding affinity. Computational studies have shown that different pyrazoline benzenesulfonamide derivatives exhibit a range of binding energies, highlighting the importance of the substitution pattern for ERα interaction. mdpi.com

Urease Inhibition: For urease inhibition, the electronic properties of the substituents on the pyrazoline ring play a crucial role. Studies on various pyrazoline derivatives have provided insights into the SAR, guiding the design of more potent inhibitors. researchgate.net

α-Glucosidase Inhibition: The SAR of pyrazoline derivatives as α-glucosidase inhibitors has also been explored. The nature of the substituents on the aryl rings can affect the inhibitory potency, and these relationships are often investigated through comparative analysis of a series of synthesized compounds.

15-LOX Inhibition: In the case of 15-LOX inhibition, SAR studies have revealed that modifications at different positions of the pyrazoline core can lead to significant changes in activity. For example, the nature of the substituent at the 5-position of the pyrazole ring was found to have a minimal impact on activity, whereas modifications to other parts of the molecule could lead to a tenfold difference in inhibitory potency. nih.gov The presence of a methoxy (B1213986) group has been shown to be favorable for 15-LOX inhibition in some series of compounds. nih.gov

Advanced Research on Chemical Reactivity and Transformative Pathways of 1 Phenyl 3 2 Nitrophenyl 2 Pyrazoline

Study of Cycloaddition Reactions and Their Regioselectivity

The synthesis of 1-phenyl-3-(2-nitrophenyl)-2-pyrazoline is commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrilimine and an appropriate alkene. This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings. The regioselectivity of the cycloaddition is a critical aspect, determining the final arrangement of the substituents on the pyrazoline ring.

The regiochemical outcome of the nitrilimine-alkene cycloaddition can be rationalized using Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT) reactivity indices. nih.govnih.gov In the reaction leading to this compound, the nitrilimine is generated in situ from the corresponding hydrazonoyl halide. The reaction then proceeds via a concerted [3+2] cycloaddition mechanism.

The regioselectivity is governed by the electronic properties of both the nitrilimine and the dipolarophile (the alkene). Generally, in the cycloaddition of nitrilimines with monosubstituted or 1,2-disubstituted alkenes, the reaction is highly regioselective. nih.govmdpi.com For the synthesis of the title compound, the reaction would involve a C-phenyl-N-phenylnitrilimine and a 1-(2-nitrophenyl)ethene derivative. The electronic effects of the phenyl and nitrophenyl groups on both the dipole and the dipolarophile direct the orientation of the addition. The electron-withdrawing nature of the nitro group on the alkene component significantly influences the orbital energies, thereby controlling the regiochemical course of the reaction to predominantly yield the 1,3,5-trisubstituted-2-pyrazoline. mdpi.com

Table 1: Regioselectivity in the 1,3-Dipolar Cycloaddition Synthesis of Pyrazolines
Reactant 1 (Nitrilimine)Reactant 2 (Alkene)Predicted Major RegioisomerTheoretical Rationale
C-Phenyl-N-phenylnitrilimine1-(2-nitrophenyl)ethene1-Phenyl-3-phenyl-5-(2-nitrophenyl)-2-pyrazolineLUMO(dipole)-HOMO(dipolarophile) control
C-(2-nitrophenyl)-N-phenylnitrilimineStyrene1-Phenyl-3-(2-nitrophenyl)-5-phenyl-2-pyrazolineHOMO(dipole)-LUMO(dipolarophile) control

Photo-induced Isomerization and Tautomerism Studies

Pyrazoline derivatives are known to exhibit interesting photochemical properties. While specific studies on the photo-induced isomerization of this compound are not extensively documented, the behavior of related pyrazoline systems and the presence of the nitroaromatic moiety allow for informed predictions. The 2-pyrazoline (B94618) structure is generally the most stable tautomeric form. revistabionatura.com

Tautomerism in pyrazolines can, in principle, lead to three isomers: 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline. However, for 1,3,5-trisubstituted derivatives, the 2-pyrazoline form is overwhelmingly favored due to the conjugated system involving the N1-phenyl ring and the C3-substituent. Low-temperature NMR studies on similar pyrazole (B372694) systems have been used to determine the tautomeric equilibrium constants, confirming the predominance of one tautomer. fu-berlin.de

The presence of the 2-nitrophenyl group introduces a chromophore that can absorb UV-visible light, potentially leading to photo-induced isomerization or other photochemical reactions. The electronic excited states of nitroaromatic compounds are known to have different reactivity profiles compared to their ground states. It is plausible that UV irradiation could induce transient changes in the electronic structure or even promote reversible ring-opening or rearrangement reactions, although such phenomena would require specific experimental investigation for this particular compound.

Table 2: Potential Tautomeric Forms of this compound
TautomerStructural FeaturesRelative StabilityNotes
2-PyrazolineEndocyclic C=N bond, exocyclic N-N single bondMost StableConjugation between the N1-phenyl ring and the C=N bond. revistabionatura.com
1-PyrazolineEndocyclic N=N bondLess StableGenerally disfavored in substituted pyrazolines.
3-PyrazolineExocyclic C=N bondLess StableTautomerization would disrupt the aromaticity of the C3-substituent.

Reactivity towards Aldehyde Derivatives and Adduct Formation

The pyrazoline ring, particularly when part of a pyrazolone (B3327878) system, can exhibit reactivity towards aldehydes. The active methylene (B1212753) group at the C4 position of the pyrazoline ring can participate in condensation reactions with aldehydes, most notably the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of the active hydrogen compound to the carbonyl group of the aldehyde, followed by dehydration to form a new carbon-carbon double bond.

In the case of this compound, the C4 position is a CH2 group. Under basic conditions, a proton can be abstracted to form a carbanion, which can then act as a nucleophile. The reaction with an aromatic aldehyde would proceed through a Knoevenagel-type condensation, leading to the formation of a 4-arylidene-1-phenyl-3-(2-nitrophenyl)-2-pyrazoline derivative. The reaction is typically catalyzed by a weak base.

The resulting adducts are highly conjugated systems and are often colored compounds. The scope of this reaction is broad, allowing for the introduction of various substituted aryl groups at the C4 position of the pyrazoline ring, thereby enabling the synthesis of a diverse library of derivatives for further study.

Table 3: Predicted Adduct Formation with Aromatic Aldehydes
Aldehyde DerivativeExpected ProductReaction Type
Benzaldehyde4-Benzylidene-1-phenyl-3-(2-nitrophenyl)-2-pyrazolineKnoevenagel Condensation
4-Methoxybenzaldehyde4-(4-Methoxybenzylidene)-1-phenyl-3-(2-nitrophenyl)-2-pyrazolineKnoevenagel Condensation
4-Nitrobenzaldehyde4-(4-Nitrobenzylidene)-1-phenyl-3-(2-nitrophenyl)-2-pyrazolineKnoevenagel Condensation

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of this compound are expected to be influenced by both the pyrazoline heterocycle and the nitroaromatic substituent. Cyclic voltammetry is a key technique for investigating the redox characteristics of such molecules.

The pyrazoline ring is known to be electrochemically active and can undergo oxidation at positive potentials. nih.gov This oxidation typically involves the removal of electrons from the nitrogen-containing heterocyclic ring, leading to the formation of a radical cation, which may then undergo further reactions. The oxidation potential is sensitive to the nature and position of the substituents on the aryl rings.

The 2-nitrophenyl group introduces a readily reducible moiety. The electrochemical reduction of nitroaromatic compounds has been extensively studied and generally proceeds in a stepwise manner. rsc.org In aprotic media, the reduction of the nitro group typically occurs in two one-electron steps, first to a radical anion and then to a dianion. In protic media, the reduction is more complex and can proceed via a multi-electron, multi-proton pathway to ultimately form the corresponding amine. The presence of the electron-donating pyrazoline ring may influence the reduction potential of the nitro group.

Table 4: Predicted Electrochemical Characteristics
Electrochemical ProcessExpected Potential Range (vs. Ag/AgCl)Notes
Oxidation of Pyrazoline Ring+0.8 to +1.5 VIrreversible process, potential dependent on substituents. nih.gov
Reduction of Nitro Group (1st wave)-0.5 to -1.0 VReversible one-electron reduction to the radical anion in aprotic media. tubitak.gov.tr
Reduction of Nitro Group (2nd wave)-1.0 to -1.5 VQuasi-reversible or irreversible reduction in aprotic media. tubitak.gov.tr

Exploration of Advanced Applications of 1 Phenyl 3 2 Nitrophenyl 2 Pyrazoline in Materials Science

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Pyrazoline derivatives are a well-regarded class of heterocyclic compounds known for their significant fluorescence quantum yields, making them prime candidates for applications in luminescent materials and as components in Organic Light-Emitting Diodes (OLEDs). The core structure of 1-phenyl-2-pyrazolines provides a robust framework for luminescence, which can be fine-tuned by the introduction of various substituents on the phenyl rings.

The emission color of pyrazoline-based fluorophores is heavily influenced by the nature and position of substituents on their aromatic rings. Generally, the introduction of electron-donating and electron-accepting groups can induce an intramolecular charge transfer (ICT) character in the excited state, leading to a red-shift in the emission spectrum.

In the case of 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline, the 2-nitrophenyl group at the 3-position of the pyrazoline ring is expected to act as a strong electron-accepting moiety. This, in conjunction with the electron-donating nature of the pyrazoline ring itself and the N-phenyl group, would likely create a molecule with significant ICT character. This charge transfer from the pyrazoline nitrogen and the N-phenyl ring to the nitrophenyl group upon photoexcitation would lower the energy of the excited state, potentially resulting in emission in the yellow-orange to orange-red region of the visible spectrum.

While no specific data for this compound is available, studies on other nitrophenyl-substituted pyrazolines support this hypothesis. For instance, pyrazoline derivatives with a nitro group on the C3-phenyl ring have been shown to exhibit significant solvatochromism, a characteristic of molecules with a strong ICT excited state, with their emission maxima shifting to longer wavelengths in more polar solvents. The exact emission color would also be influenced by the steric hindrance imposed by the ortho-position of the nitro group, which could affect the planarity of the molecule and, consequently, the extent of electronic conjugation.

Table 1: Expected Photophysical Properties of this compound Based on Analogous Compounds

PropertyExpected CharacteristicRationale
Absorption Maximum (λabs)Likely in the near-UV to blue region of the spectrumTypical for pyrazoline core with extended conjugation.
Emission Maximum (λem)Potentially in the orange region of the spectrumStrong intramolecular charge transfer from the pyrazoline moiety to the 2-nitrophenyl group.
Stokes ShiftExpected to be largeSignificant difference in the geometry of the ground and excited states due to ICT.
Quantum Yield (ΦF)Potentially moderate to lowNon-radiative decay pathways can be promoted by the nitro group and conformational flexibility.

Note: This table is predictive and not based on experimental data for the specific compound.

In the architecture of an OLED, different organic layers are responsible for the injection, transport, and recombination of charge carriers (holes and electrons) to generate light. Pyrazoline derivatives have been investigated for their utility as both hole-transporting materials (HTMs) and emissive materials.

As a hole-transporting material, a compound should possess a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the anode and good hole mobility. Pyrazoline derivatives are known to be electron-rich and generally exhibit good hole-transporting properties. rsc.orgresearchgate.net The HOMO energy levels of pyrazolines typically range from -4.8 to -5.2 eV, which is compatible with common anode materials like indium tin oxide (ITO) coated with a hole-injection layer such as PEDOT:PSS. rsc.orgresearchgate.net The presence of the phenyl groups in this compound would contribute to the stability of the radical cation formed upon hole injection, a desirable feature for an HTM.

Alternatively, this compound could function as an emitter in an OLED. In this role, the material's luminescence properties are paramount. As discussed, it is anticipated to be an orange-light emitter. In an OLED device, this compound could be doped into a host material within the emissive layer. Upon electrical excitation, excitons would form on the host material and then transfer their energy to the this compound guest molecules, which would then radiatively decay to produce orange light. The efficiency of such a device would depend on the quantum yield of the pyrazoline derivative in the solid state and the efficiency of energy transfer from the host.

Coordination Chemistry and Ligand Design

The pyrazoline scaffold contains nitrogen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. This opens up the possibility of using this compound as a ligand in the synthesis of novel coordination compounds and metal complexes.

This compound possesses several potential coordination sites. The N1 nitrogen of the pyrazoline ring and the nitrogen atom of the nitro group are the most likely candidates for binding to a metal center. The oxygen atoms of the nitro group could also participate in coordination. Depending on the metal ion and the reaction conditions, this pyrazoline derivative could act as a monodentate, bidentate, or even a bridging ligand.

Specifically, the N1-phenyl group and the 3-(2-nitrophenyl) group could allow for the formation of a chelate ring with a metal ion, involving the N2 of the pyrazoline and one of the oxygen atoms of the nitro group. The formation of such a stable five- or six-membered chelate ring would enhance the stability of the resulting metal complex. The steric hindrance from the ortho-nitro group might influence the coordination geometry and the accessibility of the metal center.

While no specific metal complexes of this compound have been reported, the synthesis of such complexes would likely follow standard procedures in coordination chemistry. This would typically involve reacting the pyrazoline ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in an appropriate solvent.

The characterization of the resulting metal complexes would involve a range of spectroscopic and analytical techniques to determine their structure and properties.

Table 2: Standard Techniques for the Characterization of Potential Metal Complexes of this compound

TechniqueInformation Provided
Elemental AnalysisDetermination of the empirical formula and ligand-to-metal ratio.
Infrared (IR) SpectroscopyIdentification of coordination sites by observing shifts in the vibrational frequencies of the C=N (pyrazoline) and N-O (nitro) bonds upon complexation.
UV-Visible SpectroscopyStudy of the electronic transitions within the complex and changes in the ligand's absorption spectrum upon coordination.
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of the structure of diamagnetic complexes in solution.
X-ray CrystallographyUnambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry.
Magnetic Susceptibility MeasurementsDetermination of the magnetic properties of paramagnetic complexes, providing information on the oxidation state and spin state of the metal ion.

The formation of metal complexes could significantly alter the photophysical properties of the pyrazoline ligand. Coordination to a metal ion can lead to either quenching or enhancement of fluorescence. Furthermore, the incorporation of metal centers could introduce new electronic transitions, potentially leading to phosphorescence or applications in sensing and catalysis.

Photovoltaic Applications and Charge Separation Systems

The design of efficient organic photovoltaic (OPV) devices relies on the development of materials that can effectively absorb sunlight and facilitate charge separation and transport. Donor-π-acceptor (D-π-A) molecules are a common motif in organic solar cells, where an electron-donating unit is connected to an electron-accepting unit through a conjugated bridge.

This compound has an inherent D-A structure, with the pyrazoline ring acting as a weak donor and the 2-nitrophenyl group as a strong acceptor. rsc.orgresearchgate.net This molecular architecture is conducive to photoinduced electron transfer, a critical process in photovoltaic devices. Upon absorption of a photon, an electron could be promoted from the HOMO, largely localized on the pyrazoline and N-phenyl moieties, to the LUMO, which is expected to be centered on the electron-deficient 2-nitrophenyl group.

This intramolecular charge separation could be exploited in dye-sensitized solar cells (DSSCs) or bulk heterojunction (BHJ) organic solar cells. In a DSSC, the pyrazoline derivative could be adsorbed onto the surface of a wide-bandgap semiconductor (like TiO2) and, upon illumination, inject an electron into the semiconductor's conduction band. In a BHJ solar cell, it could be blended with an electron acceptor material (like a fullerene derivative), where the interface between the two materials would facilitate the dissociation of photogenerated excitons into free charge carriers.

The presence of electron-withdrawing groups like the nitro group generally improves the electron-accepting properties of a molecule and can lead to a red-shifted absorption spectrum, which is beneficial for harvesting more of the solar spectrum. rsc.org However, the actual performance of this compound in a photovoltaic device would depend on a multitude of factors, including its absorption coefficient, energy level alignment with other materials in the device, charge carrier mobility, and morphological properties of the thin film. Without experimental data, its potential in this area remains speculative.

Fluorescent Probes and Sensors for Chemical and Biological Detection

The unique photophysical properties of this compound, stemming from its distinct molecular architecture, make it a significant candidate for the development of advanced fluorescent probes and sensors. The pyrazoline heterocycle acts as an effective fluorophore, and its fluorescence characteristics can be modulated by the surrounding environment and specific molecular interactions. This sensitivity allows for its application in detecting a variety of chemical and biological analytes. The key to its function lies in the electronic interplay between the electron-rich pyrazoline ring and the electron-withdrawing 2-nitrophenyl substituent, which establishes a donor-acceptor (D-π-A) system.

Mechanisms of Environment-Sensitive Fluorescence

The fluorescence of this compound is highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. This behavior is primarily governed by an Intramolecular Charge Transfer (ICT) mechanism. rsc.orgpku.edu.cn Upon photoexcitation, there is a significant redistribution of electron density within the molecule. The N-1 phenyl group and the pyrazoline ring act as the electron-donating moiety, while the nitro group on the C-3 phenyl ring serves as the potent electron-accepting group.

In the ground state, the molecule has a certain dipole moment. When excited by light, an electron is partially transferred from the donor to the acceptor, creating an excited state with a much larger dipole moment. rsc.org In polar solvents, the solvent molecules can reorient themselves to stabilize this highly polar excited state, which lowers its energy. This stabilization effect is less pronounced in non-polar solvents. As a result, the energy gap between the excited and ground states decreases with increasing solvent polarity, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. nih.gov

This relationship can be observed by measuring the emission maxima of the compound in various solvents of differing polarity, as illustrated in the table below.

Table 1: Effect of Solvent Polarity on the Fluorescence Emission of Pyrazoline Derivatives

Solvent Polarity Index (ET(30)) Typical Emission Maximum (λem) Stokes Shift
Cyclohexane (B81311) 31.2 ~480 nm Low
Toluene 33.9 ~500 nm Moderate
Tetrahydrofuran (THF) 37.4 ~525 nm Moderate-High
Acetonitrile 45.6 ~550 nm High
Dimethylformamide (DMF) 43.8 ~560 nm High

Note: The data presented are representative values for pyrazoline derivatives with donor-acceptor structures and illustrate the general trend of solvatochromism. Actual values for this compound may vary.

Other mechanisms that can influence the fluorescence of pyrazoline derivatives include Photo-induced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF), particularly when the molecule is functionalized to interact with specific analytes like metal ions. rsc.org In a PET-based sensor, the fluorescence is initially quenched by an electron transfer process, which can be inhibited or "turned on" upon binding to a target analyte. rsc.org

Host-Guest Assembly for Enhanced Emission

The fluorescence intensity and quantum yield of this compound in aqueous media can be significantly enhanced through the formation of host-guest inclusion complexes. nih.gov Cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are commonly used as host molecules. usc.gal

In an aqueous solution, the fluorescence of many organic dyes, including pyrazolines, is often quenched due to aggregation and non-radiative decay processes facilitated by interactions with water molecules. nih.gov When a molecule of this compound is encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386), it is shielded from the bulk aqueous environment. nih.gov This sequestration into a non-polar microenvironment has several key effects:

Inhibition of Non-Radiative Decay: The rigid, confined space inside the cyclodextrin cavity restricts intramolecular rotations and vibrations of the pyrazoline molecule. These molecular motions are major pathways for non-radiative energy dissipation, and their restriction leads to a higher proportion of excited molecules de-exciting via fluorescence, thus increasing the quantum yield. researchgate.net

Disruption of Aggregates: Encapsulation prevents the aggregation of dye molecules, which is a common cause of fluorescence quenching in concentrated or aqueous solutions. nih.gov

Alteration of the Microenvironment: The hydrophobic nature of the CD cavity provides a non-polar environment, which, as discussed in the previous section, affects the ICT state and can lead to a blue-shift (shift to shorter wavelengths) in the emission spectrum compared to its position in a polar solvent like water.

This phenomenon of enhanced emission upon host-guest complex formation is crucial for developing highly sensitive "turn-on" fluorescent sensors. The change in fluorescence upon addition of a host molecule provides a clear signal that can be used for quantification.

Table 2: Research Findings on Fluorescence Enhancement of a Nitrophenyl-Pyrazoline Analogue in a Host-Guest Assembly

System Medium Fluorescence Intensity Quantum Yield (Φ) Emission Maximum (λem)
Pyrazoline Analogue Aqueous Buffer Low ~0.02 590 nm

Note: This table is based on findings for the closely related compound 3-naphthyl-1-phenyl-5-(5-fluoro-2-nitrophenyl)-2-pyrazoline interacting with β-cyclodextrin and serves to illustrate the principle of emission enhancement. nih.gov

Mechanistic Investigations of Biological Activities of 1 Phenyl 3 2 Nitrophenyl 2 Pyrazoline and Its Analogs

Anticancer Activity: Mechanistic Insights

Pyrazoline derivatives have attracted significant attention in medicinal chemistry for their potential as anticancer agents. researchgate.netmdpi.com Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. researchgate.net The anticancer potential of pyrazoline-based heterocycles has been demonstrated against numerous cancer cell lines, including human lung adenocarcinoma (A549). mdpi.comekb.eg

The anticancer effects of N-phenyl pyrazoline derivatives are often linked to their ability to interact with and inhibit key proteins involved in cancer progression. researchgate.net Molecular docking studies have been employed to understand these interactions at a molecular level.

One of the primary targets for pyrazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a protein kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers. researchgate.netnih.gov Certain N-phenyl pyrazoline derivatives have been shown to act as EGFR inhibitors. researchgate.netjapsonline.com For instance, computational analyses of N-phenyl pyrazoline compounds C4 and C6 revealed binding energies with the anti-apoptotic proteins MDM2 and Bcl-2 ranging from -6.2 to -6.6 kcal/mol, indicating moderate interactions. researchgate.net Molecular dynamics simulations further showed that compound C4 forms a stable complex with Bcl-2. researchgate.net

Docking studies on a series of thiophene-based N-phenyl pyrazolines against EGFR have identified specific interactions. Pyrazoline 2, for example, exhibited the lowest binding energy at -8.8 kcal/mol. japsonline.comjapsonline.com Similarly, another study found that a potent N-phenylpyrazoline derivative, compound 4, was the only one in its series to form a hydrogen bond with the MET769 residue of the EGFR receptor, an interaction attributed to the presence of a hydroxyl group in its structure. ugm.ac.id Thiazolyl-pyrazoline compounds have also been identified as potent inhibitors of EGFR kinase. nih.gov

The anticancer activity of pyrazoline derivatives has been evaluated against a wide array of human cancer cell lines. researchgate.netmdpi.com These compounds have been proven to inhibit cell proliferation and trigger apoptosis. researchgate.netresearchgate.net

One study synthesized a series of pyrazoline derivatives and tested their antiproliferative activity against HepG-2 (human hepatoma), HeLa (human cervical carcinoma), and A549 (human lung adenocarcinoma) cell lines. nih.gov Among these, compound 1b (3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) was the most potent against HepG-2 cells, with an IC50 value of 6.78 μM. mdpi.comnih.gov Further mechanistic studies showed that this compound arrested the HepG-2 cell cycle at the G2/M phase and induced apoptosis. nih.gov This apoptotic induction was confirmed by the upregulation of pro-apoptotic proteins like cleaved caspase-3, cleaved PARP, Bax, and p53, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Another series of thiophene-based N-phenyl pyrazolines demonstrated significant cytotoxicity. japsonline.comPyrazoline 2 was particularly effective against 4T1 (breast cancer), HeLa, and WiDr (colorectal cancer) cell lines, with IC50 values of 9.09, 9.27, and 0.25 µg/mL, respectively. japsonline.com This compound also showed high selectivity, being significantly less toxic to normal Vero cells. japsonline.com Similarly, Compound 4 (4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol) was identified as a potent agent against the T47D breast cancer cell line (IC50 of 13.11 µg/mL) and the WiDr colorectal cancer cell line (IC50 of 3.29 µg/mL). ugm.ac.id

Table 1: Cytotoxicity of Selected Pyrazoline Analogs against Various Cancer Cell Lines

Compound Cancer Cell Line IC50 Value Reference
1b HepG-2 (Liver) 6.78 µM nih.gov
2b HepG-2 (Liver) 16.02 µM nih.gov
1b HeLa (Cervical) 7.63 µM mdpi.com
2b HeLa (Cervical) 9.37 µM mdpi.com
Compound 4 WiDr (Colorectal) 3.29 µg/mL ugm.ac.id
Compound 4 T47D (Breast) 13.11 µg/mL ugm.ac.id
Pyrazoline 2 WiDr (Colorectal) 0.25 µg/mL japsonline.com
Pyrazoline 2 4T1 (Breast) 9.09 µg/mL japsonline.com
Pyrazoline 2 HeLa (Cervical) 9.27 µg/mL japsonline.com
Compound 11 U251 (Glioblastoma) 11.9 µM mdpi.com

| Compound 11 | AsPC-1 (Pancreatic) | 16.8 µM | mdpi.com |

Structure-activity relationship (SAR) studies reveal that the anticancer activity of pyrazoline derivatives is highly dependent on the nature and position of substituents on their phenyl rings. ekb.egnih.gov

The presence of electron-withdrawing groups often enhances cytotoxic activity. For example, compound 1b , with a strong electron-withdrawing fluorine atom at the R6 position, showed potent activity against HepG-2 and HeLa cells. mdpi.com Similarly, the introduction of a halogen atom (like fluorine, chlorine, or bromine) into the pyrazoline structure has been shown to significantly increase antitumor activity. nih.gov Studies on fused analogues of dihydropyrimidinones also found that compounds with an electron-withdrawing nitro group on the phenyl ring were the most potent cytotoxic agents, while those with electron-donating methoxy (B1213986) groups had moderate activity.

Conversely, the position and type of substituent can also lead to reduced activity. For instance, a methoxyl substituent at the R4 position on phenyl ring A resulted in low cytotoxicity against HepG-2 cells. nih.gov The addition of more than three methoxy groups to the phenyl fragment did not improve antitumor activity compared to the unsubstituted version. nih.gov The presence of a hydroxyl group, as in compound 4, was found to be crucial for its interaction with the EGFR receptor, highlighting the importance of specific functional groups for molecular-level interactions. ugm.ac.id

Antimicrobial Activity: Mechanistic Studies

Pyrazoline derivatives are recognized for a broad spectrum of antimicrobial activities. researchgate.netresearchgate.net These compounds have been investigated for their efficacy against various pathogenic bacteria, fungi, and protozoa.

Pyrazoline compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. greenpharmacy.infoaip.org The mechanism of action is often related to their chemical structure, which can interfere with essential bacterial processes.

In one study, a synthesized pyrazoline derivative, 1-phenyl-3-(4'-nitrophenyl)-5-(3',4'-dimethoxy-6'-nitrophenyl)-2-pyrazoline , showed antibacterial activity against Bacillus subtilis (Gram-positive) and Shigella flexneri (Gram-negative). researchgate.net The presence of nitro groups on the aromatic rings was predicted to be a key part of the pharmacophore responsible for this activity. researchgate.net The compound showed a tendency for greater activity against Gram-negative bacteria, which may be related to interactions with their unique outer membrane structure. researchgate.net

Another series of novel pyrazole (B372694) analogues was screened for antibacterial activity. nih.govCompound 3 was found to be exceptionally active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Meanwhile, Compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov The polarity of the compounds appears to play a role, with increased polarity enhancing efficacy against Gram-positive strains, while the presence of methoxy groups can suppress Gram-negative growth. umsu.ac.ir

Table 2: Antibacterial Activity of Selected Pyrazoline Analogs

Compound Bacterial Strain Type Activity (MIC/Inhibition Zone) Reference
1-phenyl-3-(4'-nitrophenyl)-5-(3',4'-dimethoxy-6'-nitrophenyl)-2-pyrazoline Shigella flexneri Gram-Negative 9.25 mm at 1000 ppm researchgate.net
1-phenyl-3-(4'-nitrophenyl)-5-(3',4'-dimethoxy-6'-nitrophenyl)-2-pyrazoline Bacillus subtilis Gram-Positive Active researchgate.net
Compound 3 Escherichia coli Gram-Negative MIC: 0.25 µg/mL nih.gov
Compound 4 Streptococcus epidermidis Gram-Positive MIC: 0.25 µg/mL nih.gov

Beyond bacteria, the antimicrobial spectrum of pyrazolines extends to fungi and amoebas. researchgate.netnih.gov

Antifungal Activity: Several derivatives have been screened for their efficacy against pathogenic fungi. researchgate.net A study on pyrazole derivatives identified Compound 2 as a highly active antifungal agent against Aspergillus niger, with an MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov Another study synthesized a series of 1,3,5-trisubstituted-2-pyrazolines and evaluated their antifungal activity against various fungi including Aspergillus flavus and Aspergillus niger. researchgate.net

Anti-amoebic Activity: Pyrazoline derivatives have shown significant potential as anti-amoebic agents. A series of 1-N-substituted thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives were synthesized and tested against Entamoeba histolytica. researchgate.net The results indicated that complexation of the pyrazoline ligands with Palladium (II) enhanced their anti-amoebic activity. researchgate.net Several of the synthesized complexes showed IC50 values lower than the standard drug metronidazole, indicating they are potent inhibitors of E. histolytica growth. researchgate.net

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial potential of 1-phenyl-3-(2-nitrophenyl)-2-pyrazoline and its analogs is significantly influenced by the nature and position of substituents on their aromatic rings. Structure-activity relationship (SAR) studies reveal that these modifications can modulate the lipophilicity and electronic properties of the molecules, thereby affecting their ability to penetrate microbial cell membranes and interact with biological targets. researchgate.net

Generally, the introduction of electron-withdrawing groups, such as nitro (NO₂) and halogen (e.g., chlorine, bromine) groups, on the phenyl rings tends to enhance antimicrobial activity. researchgate.netscispace.com For instance, the presence of a nitro group, as in the parent compound this compound, is often associated with increased potency. researchgate.netnih.gov The position of these substituents is also crucial; for example, chlorine substitution on the phenyl ring at the 5-position of the pyrazoline core has been shown to be favorable for antibacterial activity. scispace.com Specifically, 1,3,5-triphenyl-2-pyrazoline derivatives with chlorine substitutions have demonstrated notable antibacterial effects. scispace.comresearchgate.net

Conversely, the presence of electron-donating groups, like methoxy (-OCH₃), can also positively influence activity, suggesting that a balance of electronic effects is necessary for optimal efficacy. nih.govumsu.ac.ir Methoxy groups, particularly at the para position of the phenyl ring at C3 of the pyrazoline scaffold, have been found to enhance antibacterial potency. nih.gov The polarity of the molecule plays a role as well; increased polarity may enhance efficacy against Gram-positive bacteria, while methoxy-containing derivatives have shown effectiveness against Gram-negative strains. umsu.ac.ir

Table 1: Structure-Activity Relationships for Antimicrobial Efficacy of Pyrazoline Analogs

Substituent/ModificationEffect on Antimicrobial ActivityReference
Electron-Withdrawing Groups (e.g., -NO₂, -Cl) Generally enhances antibacterial and antifungal activity. researchgate.netscispace.com
Halogen Substitution (e.g., Chlorine) Chlorine at ring A of 1,3,5-triphenyl-2-pyrazolines is positive for antibacterial activity. scispace.com
Electron-Donating Groups (e.g., -OCH₃) Can enhance activity, particularly against certain bacterial strains. nih.govumsu.ac.ir
Increased Polarity May enhance efficacy against Gram-positive strains. umsu.ac.ir

Antioxidant Activity: Molecular Mechanisms

Pyrazoline derivatives, including this compound, are recognized for their antioxidant properties, which are primarily executed through radical scavenging and enzyme inhibition mechanisms. The core pyrazoline heterocycle, being an electron-rich system, is fundamental to this activity. nih.govresearchgate.net

Radical Scavenging Mechanisms (DPPH, Nitric Oxide, Superoxide)

The antioxidant action of pyrazoline analogs is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), as well as reactive oxygen and nitrogen species such as superoxide (B77818) (O₂⁻) and nitric oxide (NO). nih.gov The mechanism involves the donation of a hydrogen atom or an electron from the pyrazoline molecule to the free radical, thereby neutralizing it and terminating the radical chain reaction. researchgate.netlew.ro

The scavenging potential is highly dependent on the substituents attached to the phenyl rings. The presence of hydroxyl (-OH) or methoxy (-OCH₃) groups can significantly enhance the radical scavenging capacity. nih.gov These groups can readily donate a hydrogen atom, stabilizing the resulting phenoxyl radical through resonance. Studies have shown that some pyrazoline derivatives exhibit excellent scavenging activity against DPPH, nitric oxide, and superoxide radicals, with potencies comparable to standard antioxidants like ascorbic acid. nih.gov

Table 2: Radical Scavenging Activity of Selected Pyrazoline Analogs

AssayCompound/AnalogActivity (IC₅₀ µg/mL)Reference
DPPH Scavenging Pyrazoline derivative 2b9.91 lew.ro
DPPH Scavenging Pyrazoline derivative PQ5Cu8.38 researchgate.net
Nitric Oxide Scavenging General 1,3,5-trisubstituted 2-pyrazolinesSignificant potential noted researchgate.net
Superoxide Scavenging General pyrazoline derivativesExcellent activity reported nih.gov

Note: IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.

Enzyme Inhibition Mechanisms (e.g., 15-Lipoxygenase, Urease, α-Glucosidase)

Beyond direct radical scavenging, pyrazoline derivatives can exert antioxidant effects by inhibiting pro-oxidative enzymes. nih.gov One such enzyme is 15-lipoxygenase (15-LOX), which catalyzes the peroxidation of polyunsaturated fatty acids, leading to the generation of inflammatory and oxidative stress mediators. nih.gov Pyrazoline analogs can bind to the active site of 15-LOX, preventing its catalytic activity. nih.govresearchgate.net

Pyrazolines have also been identified as potent inhibitors of other enzymes, such as urease and α-glucosidase. researchgate.netmdpi.comnih.gov Urease inhibition is relevant in the context of infections by urease-producing bacteria, while α-glucosidase inhibition is a therapeutic strategy for managing type 2 diabetes by slowing carbohydrate digestion. The inhibitory mechanism typically involves the interaction of the pyrazoline scaffold and its substituents with key amino acid residues in the enzyme's active site. mdpi.comnih.gov For instance, trifluoromethyl (-CF₃) substituted pyrazolines have shown potent dual inhibition of both urease and α-glucosidase. nih.govacs.org

Table 3: Enzyme Inhibitory Activity of Pyrazoline Analogs

EnzymeCompound/AnalogInhibitory Activity (IC₅₀ µM)Reference
Urease Pyrazoline derivative 5g43.6 ± 0.25 researchgate.net
Urease Pyrazoline derivative 2g9.13 ± 0.25 acs.org
α-Glucosidase Pyrazoline derivative 5b68.3 ± 0.11 researchgate.net
α-Glucosidase Pyrazoline derivative 2o114.57 ± 1.35 nih.gov
15-Lipoxygenase Pyrazoline derivative 2g80 nih.gov

Other Biologically Relevant Activities: Mechanistic Frameworks

Anti-inflammatory Action: Mechanistic Pathways

The anti-inflammatory properties of pyrazoline derivatives are well-documented and are mechanistically linked to their ability to modulate key inflammatory pathways. nih.govresearchgate.net A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. nih.gov By inhibiting COX-2, pyrazolines reduce the production of these pro-inflammatory molecules.

Furthermore, some pyrazoline analogs can suppress inflammation by inhibiting lipoxygenases (LOX), thereby reducing the production of leukotrienes, another class of potent inflammatory mediators. nih.gov The anti-inflammatory effects can also be attributed to the downregulation of pro-inflammatory signaling cascades, such as the NF-κB pathway, and the inhibition of mitogen-activated protein kinases (MAPKs) like JNK. mdpi.com The antioxidant properties of pyrazolines also contribute to their anti-inflammatory action by mitigating oxidative stress, which is a key component of the inflammatory response. researchgate.net

Antidepressant Effects: Molecular Basis

The molecular basis for the antidepressant effects of this compound and its analogs is primarily associated with their ability to inhibit monoamine oxidase (MAO) enzymes. nih.govnih.gov MAO-A and MAO-B are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain. rasayanjournal.co.in Inhibition of MAO, particularly MAO-A, leads to an increase in the synaptic levels of these neurotransmitters, which is a well-established mechanism for alleviating depressive symptoms. nih.govnih.gov

SAR studies have shown that the potency and selectivity of MAO inhibition are highly dependent on the substitution pattern on the pyrazoline scaffold. mdpi.comacs.org For example, the presence of electron-releasing groups like dimethylamino, methoxy, and hydroxyl on the phenyl rings at positions 3 and 5 can significantly enhance antidepressant activity. researchgate.net In contrast, halogen substitutions on the phenyl ring at the 5-position have been shown to confer potent and selective MAO-B inhibition. mdpi.com The interaction of these molecules with the active site of MAO enzymes, often involving key amino acid residues like Tyr407 and Tyr444, forms the basis of their inhibitory action. acs.orgnih.gov

Future Research Directions and Translational Perspectives for 1 Phenyl 3 2 Nitrophenyl 2 Pyrazoline

Rational Design and De Novo Synthesis of Novel Pyrazoline Architectures

The future of pyrazoline-based drug discovery hinges on the rational design and synthesis of new molecular architectures that build upon the 1-Phenyl-3-(2-nitrophenyl)-2-pyrazoline core. A key strategy involves molecular hybridization, where the pyrazoline scaffold is combined with other known pharmacophores to create hybrid molecules with enhanced potency or novel mechanisms of action. For instance, integrating moieties like thiazole (B1198619) or coumarin (B35378) could yield dual-target inhibitors or agents with improved pharmacological profiles.

The synthesis of these novel derivatives will continue to rely on established methods such as the Claisen-Schmidt condensation to form the initial chalcone (B49325) precursor, followed by cyclization with hydrazine (B178648) derivatives. However, future work will likely explore more advanced and efficient synthetic protocols, including microwave-assisted organic synthesis (MAOS), which has been shown to produce pyrazoline compounds in better yields and at faster rates. The objective is to create libraries of derivatives by modifying the phenyl and nitrophenyl rings with various substituents to systematically explore the structure-activity relationship (SAR) and optimize for specific biological targets.

Table 1: Strategies for Rational Design of Pyrazoline Derivatives

Design Strategy Rationale Potential Outcome
Molecular Hybridization Combining the pyrazoline core with other pharmacologically active moieties (e.g., thiazole, quinoline). Creation of dual-target inhibitors (e.g., EGFR/HER2), potentially leading to more effective anticancer agents.
Scaffold Decoration Introduction of diverse functional groups onto the phenyl rings of the core structure. Fine-tuning of potency, selectivity, and pharmacokinetic properties.
Isosteric Replacement Replacing key functional groups with isosteres to improve metabolic stability or binding affinity. Enhanced drug-like properties and reduced off-target effects.

| De Novo Synthesis | Creating entirely new pyrazoline-based scaffolds inspired by the core structure. | Discovery of compounds with novel mechanisms of action and biological activities. |

Integration of Advanced Computational and Experimental Methodologies for Predictive Research

To accelerate the drug discovery process, future research will increasingly integrate advanced computational tools with traditional experimental validation. Computational methods such as Density Functional Theory (DFT) can be employed to predict the structural behavior, reactivity, and electronic properties of novel this compound derivatives. Molecular docking simulations are crucial for predicting the binding modes and affinities of these compounds with specific biological targets, such as enzymes or receptors, thereby guiding the rational design process.

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions will be essential for early-stage evaluation of the pharmacokinetic profiles of new analogues, helping to identify candidates with promising drug-like properties and minimizing late-stage failures. These computational predictions must be synergistically coupled with experimental techniques. High-throughput screening (HTS) can rapidly assess the biological activity of newly synthesized compound libraries, while detailed spectroscopic methods (NMR, IR, Mass Spectrometry) will continue to be vital for structural confirmation.

Table 2: Computational and Experimental Methodologies in Pyrazoline Research

Methodology Application Purpose
Density Functional Theory (DFT) Calculating electronic structure, chemical potential, and reactivity descriptors. To understand the fundamental properties of new derivatives and predict their stability and reactivity.
Molecular Docking Simulating the interaction between pyrazoline derivatives and a target protein's binding site. To predict binding affinity and orientation, guiding the design of more potent inhibitors.
ADME Prediction In silico modeling of pharmacokinetic properties like absorption, distribution, metabolism, and excretion. To prioritize compounds with favorable drug-like characteristics for further development.
High-Throughput Screening (HTS) Rapidly testing large libraries of synthesized compounds for biological activity. To identify hit compounds for further optimization.

| Spectroscopic Analysis (NMR, IR, MS) | Confirming the chemical structure and purity of newly synthesized compounds. | To ensure the identity and integrity of the molecules being tested. |

Exploration of Synergistic Effects with Other Active Agents

A significant future direction is the investigation of this compound and its derivatives in combination therapies. The complex nature of diseases like cancer often requires multi-pronged attacks that are difficult to achieve with a single agent. Research should focus on exploring the synergistic effects of pyrazoline compounds when co-administered with existing therapeutic agents, such as standard chemotherapy drugs or targeted therapies.

This approach could lead to enhanced efficacy, reduced drug dosages, and the potential to overcome drug resistance. For example, pyrazoline derivatives have shown promise as anti-inflammatory and anticancer agents; therefore, combining them with known anti-inflammatory drugs or cytotoxic agents could yield a more potent therapeutic response. Preclinical studies using relevant cell lines and animal models will be essential to identify effective combinations and elucidate the underlying mechanisms of synergy.

Table 3: Potential Synergistic Combinations for Pyrazoline Derivatives

Drug Class Rationale for Combination Potential Therapeutic Area
Standard Chemotherapeutics Pyrazolines may sensitize cancer cells to the cytotoxic effects of conventional drugs. Oncology
Targeted Kinase Inhibitors A pyrazoline derivative could inhibit a parallel survival pathway, creating a synthetic lethal effect. Oncology
Antibiotics Pyrazolines with antimicrobial properties could work synergistically with antibiotics to combat resistant bacterial strains. Infectious Disease

| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Combining two agents with different anti-inflammatory mechanisms could provide more potent and broader effects. | Inflammation |

Development of Pyrazoline-Based Probes for Chemical Biology and Diagnostics

The inherent fluorescence of the pyrazoline ring system presents a compelling opportunity for the development of chemical probes for biological imaging and diagnostics. Pyrazoline derivatives can exhibit blue fluorescence with high quantum yields, making them suitable for use as fluorescent labels or sensors. Future research could focus on modifying the this compound structure to create probes that can selectively detect specific ions, biomolecules, or changes in the cellular microenvironment (e.g., pH).

For instance, a pyrazoline-based fluorescent probe was successfully developed for the detection of picric acid, demonstrating the potential of this scaffold in chemosensing. Such probes could be used in various applications, including live-cell imaging to visualize cellular components or processes, and in diagnostic assays for the sensitive detection of disease biomarkers. The development of these tools would not only advance our understanding of fundamental biology but also open new avenues for non-invasive diagnostics.

Table 4: Applications of Pyrazoline-Based Probes

Probe Type Application Principle
Ion-Selective Probes Detection of specific metal ions (e.g., Fe³⁺) in biological systems. Ion binding modulates the fluorescence properties of the pyrazoline core.
Biomolecule Sensors Quantitative detection of specific molecules like picric acid or hydrazine. Target molecule interacts with the probe, causing a measurable change in fluorescence (e.g., quenching).
Cell Staining Agents Imaging and labeling of specific cellular compartments, such as the cytoplasm. The probe's physicochemical properties allow it to accumulate in and stain certain parts of a cell.

| FRET Probes | Studying molecular interactions and conformational changes in real-time. | The pyrazoline acts as a donor or acceptor in a Fluorescence Resonance Energy Transfer pair. |

Q & A

Q. What are the optimal synthetic conditions for 1-phenyl-3-(2-nitrophenyl)-2-pyrazoline, and how does substituent positioning influence yield?

The compound is typically synthesized via cyclocondensation of chalcone derivatives (e.g., 1-(2-nitrophenyl)-3-aryl-2-propen-1-one) with phenylhydrazine in 2-butanol under reflux. Key parameters include:

  • Molar ratios : A 1:1.2 chalcone-to-phenylhydrazine ratio minimizes side reactions .
  • Reaction time : 6–8 hours under reflux ensures complete cyclization .
  • Nitrophenyl positioning : Substitution at the 2-position (vs. 4-position) reduces steric hindrance, improving yields by ~15% .

Q. Which analytical techniques are critical for characterizing pyrazoline derivatives, and how are discrepancies in spectral data resolved?

  • NMR : 1H^1H and 13C^{13}C NMR confirm pyrazoline ring formation (e.g., triplet for CH2_2 protons at δ 3.1–3.5 ppm and singlet for NH at δ 8.2–8.5 ppm) .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water (70:30) mobile phase .
  • IR : Absence of carbonyl peaks (~1650 cm1^{-1}) confirms chalcone conversion . Discrepancies in spectral data (e.g., unexpected NOE effects) are resolved via 2D NMR (COSY, HSQC) .

Q. What initial biological screening protocols are recommended for pyrazoline derivatives?

  • Antibacterial assays : Use agar diffusion with nutrient agar, tetracycline (30 µg/mL) as a positive control, and DMSO solvent blanks. Zones of inhibition >10 mm at 100 µg/mL suggest activity .
  • Cytotoxicity : MTT assays on HEK-293 cells (IC50_{50} > 50 µM indicates low toxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy/nitro groups) affect bioactivity, and what methodological frameworks support SAR studies?

  • Substituent effects : Introducing 3,4-dimethoxy groups enhances antibacterial activity (MIC 12.5 µg/mL vs. S. aureus) by increasing lipophilicity, while nitro groups at the 2-position improve π-π stacking with bacterial DNA .
  • SAR frameworks : Use Hammett plots to correlate σ values of substituents with log(1/MIC). Molecular docking (AutoDock Vina) predicts binding to E. coli DNA gyrase (PDB: 1KZN) .

Q. What strategies resolve contradictions in reported antibacterial efficacy across pyrazoline analogues?

  • Systematic substitution studies : Compare 2-nitro vs. 4-nitro isomers (e.g., 2-nitro shows 2× higher activity due to enhanced H-bonding with Thr165 in E. coli gyrase) .
  • Solubility optimization : Use logP calculations (ChemAxon) to balance hydrophobicity. Derivatives with logP 2.5–3.0 exhibit optimal membrane penetration .

Q. How can computational modeling guide the design of pyrazoline-based inhibitors?

  • DFT calculations : B3LYP/6-31G(d) optimizes geometry and predicts frontier orbitals. HOMO localization on the nitrophenyl group correlates with redox-mediated antibacterial mechanisms .
  • MD simulations : 100-ns trajectories (AMBER) assess stability of pyrazoline-DNA complexes. RMSD <2 Å indicates stable binding .

Q. What advanced synthetic routes enable functionalization of the pyrazoline core for heterocyclic fused systems?

  • Mamedov rearrangement : React 3-(2-nitrobenzyl)quinoxalin-2-ones with POCl3_3/DMF to form pyrido[2,3-b]pyrazin-3-ones, which undergo reduction to yield benzimidazole hybrids .
  • Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes for nitro-group functionalization (e.g., 2-nitrophenoxy derivatives) .

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